1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione chemical structure
1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione chemical structure
An In-Depth Technical Guide to 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-[4-(trifluoromethyl)phenyl]propane-1,2-dione, a fluorinated α-diketone of significant interest in medicinal chemistry and materials science. The document delves into the compound's structural features, established synthetic methodologies with a focus on the Riley oxidation, and its characteristic spectroscopic signature. Furthermore, this guide explores the chemical reactivity inherent to the 1,2-dicarbonyl moiety and the influence of the trifluoromethylphenyl group, highlighting its potential as a versatile building block in the development of novel pharmaceuticals and advanced materials. The content is tailored for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights.
Introduction: The Significance of a Fluorinated Diketone
1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione, with CAS number 10557-13-8, is an aromatic α-diketone that merges two key structural motifs of high value in contemporary chemical research: the 1,2-dicarbonyl group and the 4-(trifluoromethyl)phenyl moiety.[1][2] The presence of the trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4][5] The -CF3 group's strong electron-withdrawing nature and steric profile can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.[3][6]
The 1,2-diketone functionality is a versatile synthetic intermediate, known for its reactivity and utility in constructing complex molecular architectures, particularly heterocyclic systems.[7] These diketones are crucial precursors in the synthesis of various pharmaceuticals and are also employed as photoinitiators in material science.[7] The convergence of these two structural features in 1-[4-(trifluoromethyl)phenyl]propane-1,2-dione makes it a highly valuable building block for the synthesis of novel bioactive compounds and functional materials.
Molecular Structure and Physicochemical Properties
The chemical structure of 1-[4-(trifluoromethyl)phenyl]propane-1,2-dione consists of a propane-1,2-dione backbone where one of the carbonyl carbons is attached to a 4-(trifluoromethyl)phenyl ring and the other to a methyl group.
Molecular Identifiers:
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IUPAC Name: 1-[4-(trifluoromethyl)phenyl]propane-1,2-dione[1]
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CAS Number: 10557-13-8[1]
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Molecular Formula: C₁₀H₇F₃O₂[1]
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Molecular Weight: 216.16 g/mol [1]
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SMILES: CC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F[1]
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InChI: InChI=1S/C10H7F3O2/c1-6(14)9(15)7-2-4-8(5-3-7)10(11,12,13)/h2-5H,1H3[1]
A summary of its key computed physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 216.16 g/mol | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 216.03981395 Da | PubChem[1] |
| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |
| Heavy Atom Count | 15 | PubChem[1] |
Synthesis and Mechanistic Insights
The most direct and widely recognized method for the synthesis of 1,2-dicarbonyl compounds from ketones is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent.[8][9][10] This reaction specifically oxidizes the α-methylene group adjacent to a carbonyl group.[8][11]
The Riley Oxidation Pathway
The synthesis of 1-[4-(trifluoromethyl)phenyl]propane-1,2-dione commences with the precursor 1-[4-(trifluoromethyl)phenyl]propan-1-one.[12] The oxidation of the α-methylene group of this ketone with selenium dioxide yields the desired 1,2-dione.
The mechanism of the Riley oxidation of a ketone is a well-studied process.[9][13][14] It is generally accepted to proceed through the enol tautomer of the ketone. The key steps are as follows:
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Enolization: The ketone tautomerizes to its enol form.
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Electrophilic Attack: The enol attacks the electrophilic selenium center of selenium dioxide (or its hydrated form, selenous acid).[9]
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Rearrangement and Elimination: A series of rearrangements and the elimination of water molecules occur.
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Hydrolysis: The final step involves hydrolysis to release the 1,2-dicarbonyl product and reduced selenium species (typically red amorphous selenium).[9]
Caption: Figure 1: Generalized Mechanism of the Riley Oxidation.
Experimental Protocol: Synthesis of 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione
The following is a representative, field-proven protocol for the synthesis of the title compound via Riley oxidation.
CAUTION: Selenium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[11]
Materials:
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1-[4-(trifluoromethyl)phenyl]propan-1-one
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Selenium dioxide (SeO₂)
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1,4-Dioxane (anhydrous)
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Diethyl ether
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Celite®
-
Silica gel for column chromatography
Procedure:
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In a pressure tube, dissolve 1-[4-(trifluoromethyl)phenyl]propan-1-one (1.0 eq) in anhydrous 1,4-dioxane.
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To this solution, add selenium dioxide (1.5-2.0 eq) in one portion at room temperature. The causality for using an excess of SeO₂ is to ensure complete conversion of the starting material.
-
Seal the pressure tube and stir the resulting suspension vigorously while heating to 100 °C. The reaction is typically monitored by TLC or LC-MS for the disappearance of the starting material (usually several hours).[10]
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the suspension through a pad of Celite® to remove the precipitated selenium and wash the pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure 1-[4-(trifluoromethyl)phenyl]propane-1,2-dione.
Caption: Figure 2: Experimental Workflow for Synthesis.
Structural Characterization and Spectroscopic Analysis
The structural elucidation of 1-[4-(trifluoromethyl)phenyl]propane-1,2-dione relies on standard spectroscopic techniques. The expected data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the methyl protons (CH₃) in the region of δ 2.3-2.6 ppm. The aromatic protons on the trifluoromethylphenyl ring would appear as two doublets (an AA'BB' system) in the aromatic region (δ 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would feature two distinct carbonyl carbon signals in the downfield region (δ 190-200 ppm). The methyl carbon would appear upfield. The aromatic carbons would show characteristic signals, including a quartet for the trifluoromethyl carbon due to C-F coupling.
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¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group would be observed.
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IR (Infrared) Spectroscopy: The IR spectrum would be dominated by strong absorption bands in the region of 1680-1730 cm⁻¹ corresponding to the C=O stretching vibrations of the two ketone functionalities.
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MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (216.16 g/mol ). Fragmentation patterns would likely involve the loss of CO, CH₃CO, and cleavage of the bond between the carbonyl groups.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-[4-(trifluoromethyl)phenyl]propane-1,2-dione stems from the reactivity of its vicinal dicarbonyl groups. This moiety can undergo a variety of chemical transformations, making it a valuable intermediate.
Heterocycle Synthesis
A primary application of 1,2-diketones is in the synthesis of nitrogen-containing heterocycles through condensation reactions with dinucleophiles. For instance, reaction with 1,2-diamines can yield quinoxalines or other diazine derivatives. These heterocyclic scaffolds are prevalent in many biologically active molecules.
Caption: Figure 3: Heterocycle Formation Pathway.
Potential in Drug Discovery
The incorporation of the 4-(trifluoromethyl)phenyl group is a proven strategy for enhancing the pharmacological properties of drug candidates.[15] Molecules containing this moiety often exhibit improved metabolic stability and membrane permeability.[3] Therefore, 1-[4-(trifluoromethyl)phenyl]propane-1,2-dione serves as an excellent starting point for generating libraries of novel compounds for high-throughput screening in various therapeutic areas. Its derivatives could be explored as inhibitors for enzymes where interactions with a fluorinated aromatic ring are favorable.
Safety and Handling
Based on GHS classifications, 1-[4-(trifluoromethyl)phenyl]propane-1,2-dione is predicted to cause skin and eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
1-[4-(trifluoromethyl)phenyl]propane-1,2-dione is a compound of considerable synthetic and medicinal interest. Its preparation via the Riley oxidation of the corresponding propiophenone is a reliable and well-understood process. The combination of a reactive 1,2-dicarbonyl core with the pharmacologically advantageous 4-(trifluoromethyl)phenyl group positions this molecule as a key building block for the development of new pharmaceuticals and functional materials. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers in the chemical and pharmaceutical sciences.
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